2,4-Dimethoxy-5-methylpyrimidine

enzyme inhibition thymine 7-hydroxylase Neurospora crassa

SAR teams designing thymine-metabolizing enzyme inhibitors face a potency gap between 1-methyluracil (80% inhibition) and 1-ethyluracil (60%), limiting lead optimization within the N1-alkyluracil series. • 68% thymine 7-hydroxylase inhibition at 5 mM - uniquely positioned between 1-methyluracil (80%) and 1-ethyluracil (60%), a potency window unavailable from N1-alkyluracils alone. • Nucleoside derivative 8d (ED₅₀ 60 µg/mL, L5178Y) delivers 3.8-86× lower cytostatic background vs. 5-methylcytosine/5-fluorocytosine congeners - critical for clean antiviral readouts. • Solid at ambient (mp 58-62°C); no cold-chain logistics required, unlike 2,4-dichloro-5-methylpyrimidine (mp 26-28°C).

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 5151-34-8
Cat. No. B1582736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-5-methylpyrimidine
CAS5151-34-8
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1OC)OC
InChIInChI=1S/C7H10N2O2/c1-5-4-8-7(11-3)9-6(5)10-2/h4H,1-3H3
InChIKeyQOKFHFUSIPXAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-5-methylpyrimidine: Core Properties


2,4-Dimethoxy-5-methylpyrimidine (CAS 5151-34-8) is a disubstituted pyrimidine derivative bearing methoxy groups at positions 2 and 4 and a methyl group at position 5 of the heteroaromatic ring. It is a solid at ambient temperature with a melting point of 58–62 °C and a computed logP of 0.8022, reflecting moderate lipophilicity [1]. The compound serves predominantly as a protected intermediate in nucleoside analogue synthesis [2] and has documented enzyme-inhibitory activity against thymine 7-hydroxylase (EC 1.14.11.6) [3].

Protected intermediate for nucleoside analogue synthesis
Thymine 7-hydroxylase inhibitor tool with distinct SAR profile
Ambient-solid intermediate with moderate lipophilicity for process handling

2,4-Dimethoxy-5-methylpyrimidine: Isomer Specificity


Superficially similar pyrimidine building blocks share a C₇H₁₀N₂O₂ formula, yet the position of the methyl substituent and the nature of leaving groups at C2/C4 dictate both physico-chemical properties and regiochemical outcomes in key transformations. Head-to-head enzyme inhibition data, comparative logP values, and divergent melting points demonstrate that batch substitution of 2,4-dimethoxy-5-methylpyrimidine with its 6-methyl, 5,6-dimethyl, or 2,4-dichloro analogues cannot guarantee equivalent biological readouts, solubility profiles, or downstream synthetic yields [1].

Positional isomer mismatch
6-Methyl and 5,6-dimethyl isomers differ in lipophilicity and enzyme inhibition rank, altering extraction and SAR readouts.
Dichloro analogue reactivity shift
2,4-Dichloro-5-methylpyrimidine introduces different leaving-group reactivity and requires refrigerated storage, limiting direct substitution.

2,4-Dimethoxy-5-methylpyrimidine: Comparative Evidence


Differential Thymine 7-Hydroxylase Inhibition

In a standardized thymine 7-hydroxylase inhibition assay using thymine as substrate and enzyme from Neurospora crassa, 2,4-dimethoxy-5-methylpyrimidine produced 68% inhibition at 5 mM. Under identical conditions, the structurally related comparator 1-methyluracil achieved 80% inhibition and 1-methylthymine achieved 73% inhibition [1]. This establishes a clear rank-order differentiation: the 5-methyl-2,4-dimethoxy substitution pattern yields intermediate inhibitory potency distinguishable from N1-methylated uracil derivatives.

Thymine 7-Hydroxylase Inhibition
Head-to-head
68% inhibition (5 mM)
Intermediate rank-order; enables SAR tuning distinct from N1-alkyluracils
N. crassa enzyme; thymine substrate; comparators: 1-methyluracil 80%, 1-methylthymine 73%
enzyme inhibition thymine 7-hydroxylase Neurospora crassa

Lipophilicity Divergence: 5-Methyl vs. 6-Methyl Isomer

Computed logP values reveal a measurable lipophilicity difference between the 5-methyl and 6-methyl positional isomers. 2,4-Dimethoxy-5-methylpyrimidine exhibits a logP of 0.8022 [1], while 2,4-dimethoxy-6-methylpyrimidine shows a logP of 1.14 [2], a difference of 0.34 log units. This indicates the 5-methyl isomer is appreciably more hydrophilic, which will affect aqueous solubility, chromatographic retention, and partitioning in biphasic reaction systems.

Lipophilicity (logP)
Class-level
logP 0.80 (Δ –0.34 relative to 6-methyl isomer)
More hydrophilic; informs extraction and chromatography design
Computed logP from Molbase and ChemSpace; cross-study comparison
lipophilicity logP partition coefficient

Melting Point Differentiation

2,4-Dimethoxy-5-methylpyrimidine exhibits a melting point of 58–62 °C . The positional isomer 2,4-dimethoxy-6-methylpyrimidine melts at 67–71 °C , a difference of approximately 9 °C. The 2,4-dichloro-5-methylpyrimidine analogue, where methoxy groups are replaced by chlorine, shows a dramatically lower melting point of 26–28 °C [1]. These thermal differences directly impact storage requirements and handling protocols.

Melting Point
Data to verify
58–62 °C (Δ –9 °C vs. 6-methyl isomer)
Ambient-solid; supports identity verification by melting-point determination
Literature melting points; 6-methyl isomer mp 67–71 °C; supplier data
melting point thermal property solid-state

Nucleoside Cytostatic Potency Comparison

Coupling of 2,4-dimethoxy-5-methylpyrimidine with a protected 3-amino-3-deoxy-β-D-ribofuranose derivative, followed by ammonia treatment, yielded nucleoside 8d. When tested for cytostatic effect on mouse leukemic L5178Y cells, 8d exhibited an ED₅₀ of 60 µg/mL. Under identical assay conditions, the corresponding 5-fluorocytosine nucleoside 8a gave an ED₅₀ of 0.7 µg/mL, the cytosine nucleoside 8b gave 7 µg/mL, and the 5-methylcytosine nucleoside 8c gave 16 µg/mL [1]. This demonstrates that the 2,4-dimethoxy-5-methylpyrimidine scaffold generates a nucleoside with a distinct, lower-potency cytostatic profile compared to 5-fluoro- and 5-methylcytosine-derived analogues.

Nucleoside Cytostatic ED50
Context-dependent
ED50 60 µg/mL (8d) vs. 0.7 µg/mL (8a, 5-F)
Reported 86-fold higher ED50; lower-background cytostatic context for probe design
Mouse L5178Y leukemic cells; 5-fluorocytosine derivative 8a as comparator
nucleoside cytostatic L5178Y

2,4-Dimethoxy-5-methylpyrimidine: Application Scenarios


Thymine 7-Hydroxylase Inhibitor Development

Teams designing selective inhibitors for thymine-metabolizing enzymes can procure 2,4-dimethoxy-5-methylpyrimidine based on its quantified 68% inhibition at 5 mM, situating it between the more potent 1-methyluracil (80%) and less potent 1-ethyluracil (60%) [1]. This intermediate potency window is unavailable from the N1-alkyluracil series alone, making the 5-methyl-2,4-dimethoxy scaffold a unique SAR expansion point.

Low-Cytostatic-Background Nucleoside Synthesis

When constructing C-6 acyclic pyrimidine nucleoside libraries where low basal cytotoxicity is essential for clean antiviral or mechanistic readouts, the 2,4-dimethoxy-5-methylpyrimidine–derived nucleoside 8d (ED₅₀ 60 µg/mL on L5178Y cells) provides a 3.8- to 86-fold reduced cytostatic background relative to 5-methylcytosine and 5-fluorocytosine nucleoside counterparts [2]. Procurement of the 5-methyl-2,4-dimethoxy isomer directly enables this specific activity profile.

Isomer-Specific Extraction and Chromatography

The 0.34 logP difference between 2,4-dimethoxy-5-methylpyrimidine (logP 0.80) and its 6-methyl isomer (logP 1.14) translates to distinctly different partitioning in organic/aqueous biphasic systems [3]. Process development groups can leverage this quantified difference to design isomer-selective extraction cascades, making structural identity a process-critical procurement specification rather than an interchangeable detail.

Ambient-Temperature Storage Advantage

With a melting point of 58–62 °C, 2,4-dimethoxy-5-methylpyrimidine remains solid under standard ambient storage conditions, unlike 2,4-dichloro-5-methylpyrimidine (mp 26–28 °C) which requires refrigerated storage to prevent liquefaction [4]. For facilities with limited cold-chain capacity, this thermal property directly influences procurement preference when reactivity profiles permit the methoxy-substituted alternative.

Application
Selection Property
Validation Focus
Thymine 7-hydroxylase inhibitor probe design
Intermediate inhibition potency window
Rank-order SAR distinct from N1-alkyluracil series
Low-cytostatic-background nucleoside synthesis
Precursor enabling higher ED50 (lower cytostatic background)
Cytostatic endpoint validation in cell model
Isomer-specific extraction and purification
Lipophilicity isomer differentiation
Partition behavior reproducibility
Ambient-temperature process handling
Solid-state thermal stability
Storage condition suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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